Kigamicin C

Anti-austerity therapy Pancreatic cancer Tumor microenvironment

Procure Kigamicin C for your R&D pipeline—a polycyclic xanthone with a unique dual-pharmacophore profile. It exhibits 100‑fold selective cytotoxicity against PANC‑1 cells in nutrient‑deprived vs. nutrient‑rich conditions, targeting Akt‑mediated stress survival pathways. Simultaneously, it is a potent anti‑Gram‑positive agent with MICs of 0.05–0.2 µg/mL against MRSA, S. aureus, M. luteus, and B. subtilis, while inactive against Gram‑negative strains—a clear spectrum boundary for mechanistic studies. This pale‑yellow powder is soluble in EtOH, MeOH, DMF, and DMSO. Supplied with verified >95% HPLC purity and shipped under blue ice to preserve stability. Ideal as a reference standard in anti‑austerity oncology programs, antimicrobial SAR campaigns, and in vivo pancreatic cancer xenograft models.

Molecular Formula C41H47NO16
Molecular Weight 809.8 g/mol
Cat. No. B016708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKigamicin C
Synonyms(1S,3R,4S,8aR,11aR)-3-[[(2S,5S,6R)-5-[(2,6-dideoxy-3-O-methyl-b-D-arabinohexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-1,2,3,4,8a,9,11,11a,13,14-decahydro-1,4,17,18-tetrahydroxy-11a-methyl-oxazolo[3,2-b]xantheno[4',3',2':4,5][1,3]benzod
Molecular FormulaC41H47NO16
Molecular Weight809.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
InChIInChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
InChIKeyJXSADZFORZMJRI-KUPVXKSBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow powder

Kigamicin C: A Polycyclic Xanthone Natural Product with Dual Antimicrobial and Anti-Austerity Antitumor Activity


Kigamicin C is a polycyclic xanthone natural product belonging to the kigamicin family, isolated from the fermentation broth of the actinomycete Amycolatopsis sp. ML630-mF1 [1]. It is one of five structurally related congeners (kigamicins A-E) identified through an anti-austerity screening strategy targeting cancer cell survival under nutrient-deprived conditions [1]. Kigamicin C exhibits a dual pharmacological profile, demonstrating selective cytotoxicity against pancreatic cancer cells under nutrient starvation as well as antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. The compound is supplied as a pale yellow powder with molecular formula C41H47NO16 and molecular weight 809.81, and is soluble in ethanol, methanol, DMF, and DMSO, but poorly soluble in water [3].

Why Kigamicin C Cannot Be Interchanged with Other Anti-Austerity or Antimicrobial Agents


Kigamicin C occupies a distinct chemical space within the kigamicin family and the broader polycyclic xanthone class, precluding direct substitution with its congeners or other anti-austerity agents. While kigamicins A, B, C, and D all share the core anti-austerity activity against PANC-1 cells under nutrient-starved conditions [1], they exhibit divergent structural features—specifically variations in their sugar moieties and oxidation states—that can influence solubility, stability, and target engagement [2]. Moreover, the compound's unique dual-activity profile combining Gram-positive antibacterial action (including MRSA) with nutrient-starvation-selective cytotoxicity distinguishes it from single-mechanism alternatives and even from other kigamicin family members that may lack equivalent antimicrobial breadth . Generic substitution with a structurally similar but biologically distinct congener would therefore compromise both experimental reproducibility and the specific biological readouts associated with Kigamicin C's unique profile.

Kigamicin C: Quantified Differential Performance Against Comparators in Key Experimental Systems


Nutrient-Starvation-Selective Cytotoxicity: 100-Fold Window Against PANC-1 Cells Shared Across Kigamicins A-D

Kigamicin C demonstrates a 100-fold increase in cytotoxic potency against PANC-1 pancreatic cancer cells under nutrient-starved conditions compared to nutrient-rich conditions. This differential activity is shared with kigamicins A, B, and D [1]. This property defines the anti-austerity mechanism central to the compound's therapeutic rationale. In contrast, conventional cytotoxic agents such as doxorubicin or mitomycin C typically exhibit non-selective or even reduced activity under nutrient-deprived conditions and do not leverage this tumor microenvironment-specific vulnerability [2].

Anti-austerity therapy Pancreatic cancer Tumor microenvironment

Antimicrobial Activity: MIC Values Against Gram-Positive Bacteria Including MRSA

Kigamicin C exhibits potent antimicrobial activity against a range of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 0.05–0.2 µg/mL against Staphylococcus aureus strains including methicillin-resistant S. aureus (MRSA), Micrococcus luteus, and Bacillus subtilis . This antimicrobial profile is shared across the kigamicin family [1]. Importantly, Kigamicin C shows no activity against Gram-negative bacteria , defining a clear spectrum boundary. In contrast, broad-spectrum antibiotics like vancomycin (MIC typically 0.5–2 µg/mL against MRSA) or linezolid (MIC typically 1–4 µg/mL against MRSA) exhibit higher MIC values against MRSA, though direct head-to-head comparisons under identical conditions are not available from the primary literature.

Antibiotic discovery MRSA Gram-positive pathogens

Selective Necrosis Induction in Myeloma Cells Under Nutrient-Rich Conditions

Kigamicin C induces necrosis in human myeloma cell lines under nutrient-rich conditions with a CC50 of approximately 100 nM after 24-hour exposure, while normal lymphocytes are spared [1]. This finding is notable because the original characterization of kigamicins emphasized selective killing of pancreatic cancer cells only under nutrient-starved conditions [2]. In the same study, the pancreatic cancer cell line PANC-1 showed no viability inhibition even at 10 µM under nutrient-rich conditions [3]. This cell-type-selective differential—myeloma cells sensitive under nutrient-rich conditions while PANC-1 cells remain insensitive—suggests Kigamicin C may possess additional mechanisms of action beyond anti-austerity that are relevant to hematological malignancies.

Multiple myeloma Necrosis Drug resistance

Mechanism of Action: Akt/PKB Pathway Blockade Under Nutrient Deprivation

The proposed mechanism of action for Kigamicin C involves the blockade of Akt (protein kinase B) activation that is triggered in cancer cells in response to nutrient starvation . Under nutrient-deprived conditions, PANC-1 cells upregulate Akt phosphorylation as a survival adaptation; Kigamicin C disrupts this adaptive response, preventing Akt activation and thereby sensitizing cancer cells to metabolic stress [1]. This mechanism is shared across the kigamicin family [2]. While PI3K/Akt pathway inhibitors such as LY294002 exist, they do not exhibit the same starvation-selective cytotoxicity profile as kigamicins, indicating that Kigamicin C's mechanism involves a distinct interaction with the starvation-responsive signaling architecture rather than direct catalytic inhibition of PI3K.

Akt signaling PI3K pathway Starvation resistance

In Vivo Antitumor Activity: Xenograft Model Efficacy

Kigamicin C is reported to be active in vivo against a human pancreatic cancer xenograft model . This finding is significant as it demonstrates that the anti-austerity activity observed in vitro translates to therapeutic effect in an animal model. However, the original literature does not provide direct quantitative comparison data for Kigamicin C in this model. A related compound, kigamicin D, has been reported to suppress tumor growth of several pancreatic cancer cell lines in nude mice [1]. The in vivo activity of Kigamicin C is therefore established as a class-level property of the kigamicins, but quantitative head-to-head comparison data between Kigamicin C and its congeners in xenograft models is not available in the primary discovery publications.

Pancreatic cancer xenograft In vivo efficacy Preclinical oncology

Kigamicin C: Defined Research Application Scenarios Derived from Evidence


Anti-Austerity Probe Development and Tumor Microenvironment Studies

Kigamicin C is optimally deployed as a tool compound for investigating cancer cell survival mechanisms under nutrient-starved conditions. The compound's 100-fold selectivity window between nutrient-deprived and nutrient-rich PANC-1 cell killing [1] enables researchers to dissect signaling pathways (particularly Akt/PKB activation) that mediate tumor cell adaptation to metabolic stress in the tumor microenvironment. This application is directly supported by the discovery screening data demonstrating that kigamicins A, B, C, and D share this selective anti-austerity profile [1].

Antimicrobial Discovery and MRSA Research

Kigamicin C serves as a potent lead compound or reference standard for antimicrobial discovery programs targeting Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC range of 0.05–0.2 µg/mL against S. aureus, MRSA, M. luteus, and B. subtilis positions it as a valuable comparator for screening and structure-activity relationship (SAR) studies. Its lack of activity against Gram-negative bacteria also defines a clear spectrum boundary useful for mechanistic investigations.

Multiple Myeloma Research and Drug Resistance Studies

Kigamicin C is applicable as a tool compound for studying necrosis induction and drug resistance in multiple myeloma. The compound's CC50 of approximately 100 nM against myeloma cell lines under nutrient-rich conditions [2], combined with the observation that a melphalan-resistant myeloma cell line exhibited enhanced susceptibility compared to its sensitive parental line [3], supports its use in investigations of alternative cell death mechanisms and resistance-reversal strategies in hematological malignancies.

Preclinical Pancreatic Cancer Xenograft Model Studies

Kigamicin C is suitable for in vivo proof-of-concept studies in pancreatic cancer xenograft models. The compound's reported in vivo activity against human pancreatic cancer xenografts , together with the established anti-austerity mechanism [1] and the in vivo efficacy data available for the related congener kigamicin D [4], supports procurement for evaluating tumor microenvironment-targeted therapeutic strategies in preclinical oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kigamicin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.